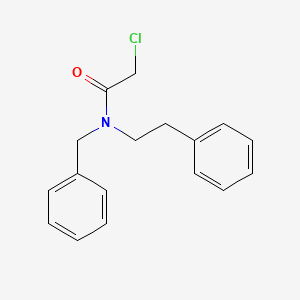

N-benzyl-2-chloro-N-phenethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

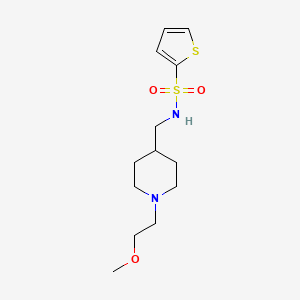

“N-benzyl-2-chloro-N-phenethylacetamide” is a chemical compound with the molecular formula C15H14ClNO . It has an average mass of 259.731 Da and a monoisotopic mass of 259.076385 Da .

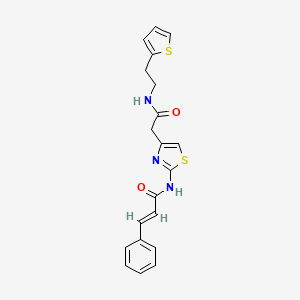

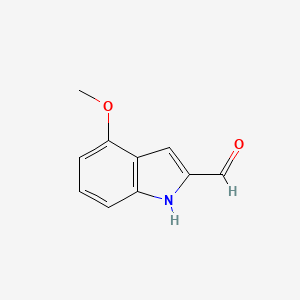

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(CCl)N(CC1=CC=CC=C1)C2=CC=CC=C2 . This indicates that the compound contains a benzyl group (C6H5CH2-) and a phenethyl group (C6H5CH2CH2-) attached to a nitrogen atom, which is also connected to a chloroacetamide group (CCl).

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C15H14ClNO . The compound has an average mass of 259.731 Da and a monoisotopic mass of 259.076385 Da .

Wissenschaftliche Forschungsanwendungen

Antidepressant-like Effects : A study by Porras-Ramírez et al. (2020) synthesized novel derivatives of phenethylacetamides for evaluation as antidepressant-like agents. These compounds, including benzylisoquinoline (BIQ) derivatives, were tested in mice and showed potential antidepressant-like effects, possibly mediated by interaction with serotonergic and dopaminergic receptors (Porras-Ramírez et al., 2020).

Anticonvulsant Activity : Research by Sidhu et al. (1962) reported on the synthesis of several chloroacetamides, including α-chloro-N-phenethylacetamide, and their evaluation for anticonvulsant activity. The study found significant anticonvulsant effects in these compounds, suggesting potential applications in treating seizures (Sidhu et al., 1962).

Synthesis and Pharmacological Properties : Johnsen et al. (1962) synthesized benzyl derivatives of diphenylacetic acid, starting from 2-chlorodiphenylacetyl chloride. The study explored their pharmacological properties, including antispasmodic activity, highlighting their potential in medical applications (Johnsen et al., 1962).

Photocatalytic CO2 Reduction : Kuramochi et al. (2014) explored the use of N,N-Dimethylacetamide in the photocatalytic reduction of CO2. The study demonstrated the potential of this compound in environmental applications, particularly in reducing atmospheric CO2 levels (Kuramochi et al., 2014).

Chemical Exchange Characterization : Igumenova et al. (2007) conducted a study on N,N-dimethyltrichloroacetamide to characterize chemical exchange kinetics. The research offers insights into molecular interactions and could have implications in material science and chemistry (Igumenova et al., 2007).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is suggested that tertiary aliphatic amines, such as this compound, are biotransformed through a reversible reaction into tertiary amine oxides . .

Biochemical Pathways

The compound’s potential to be biotransformed into tertiary amine oxides suggests it may influence pathways involving these metabolites . The downstream effects of these interactions remain to be discovered.

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c18-13-17(20)19(14-16-9-5-2-6-10-16)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAPEQHWBXABLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)